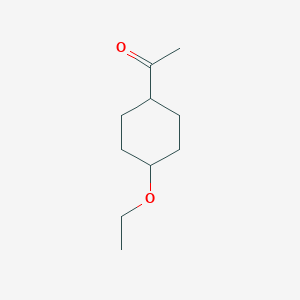
1-(4-ethoxycyclohexyl)ethan-1-one, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxycyclohexyl)ethan-1-one, a mixture of diastereomers, is a complex chemical compound with diverse applications in scientific research. This compound is characterized by the presence of an ethoxy group attached to a cyclohexyl ring, which is further connected to an ethanone moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which have different spatial arrangements of atoms but the same molecular formula.
Vorbereitungsmethoden
The synthesis of 1-(4-ethoxycyclohexyl)ethan-1-one involves several steps, starting from readily available starting materials. One common synthetic route includes the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, such as sodium hydride, to form 4-ethoxycyclohexanone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(4-ethoxycyclohexyl)ethan-1-one. The reaction conditions typically involve refluxing the reaction mixture in an inert atmosphere to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(4-ethoxycyclohexyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the ethoxy group with a bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-ethoxycyclohexyl)ethan-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of stereochemistry on biological activity. The mixture of diastereomers provides an opportunity to investigate how different spatial arrangements of atoms influence interactions with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of novel therapeutic agents.
Industry: In the industrial sector, 1-(4-ethoxycyclohexyl)ethan-1-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations, which can modify its interactions with biological targets. For example, the reduction of the ketone group to an alcohol can enhance the compound’s ability to form hydrogen bonds with proteins, potentially altering its biological activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-ethoxycyclohexyl)ethan-1-one can be compared with other similar compounds, such as 1-(4-methoxycyclohexyl)ethan-1-one and 1-(4-propoxycyclohexyl)ethan-1-one. These compounds share a similar core structure but differ in the nature of the alkoxy group attached to the cyclohexyl ring.
1-(4-methoxycyclohexyl)ethan-1-one: This compound has a methoxy group instead of an ethoxy group. The smaller size of the methoxy group can influence the compound’s reactivity and interactions with biological targets.
1-(4-propoxycyclohexyl)ethan-1-one: This compound has a propoxy group, which is larger than the ethoxy group. The increased steric bulk of the propoxy group can affect the compound’s chemical and biological properties.
The uniqueness of 1-(4-ethoxycyclohexyl)ethan-1-one lies in its balance between steric bulk and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(4-ethoxycyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h9-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
CWIABDLQRFNULR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(CC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


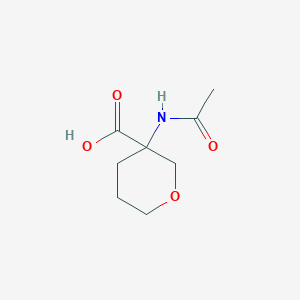
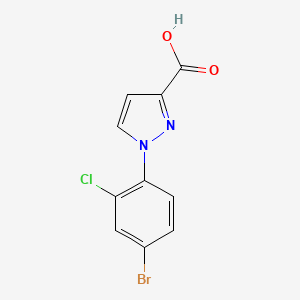
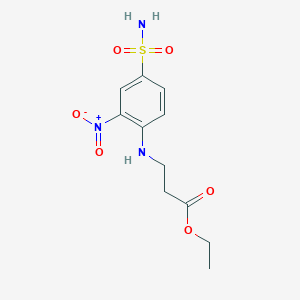
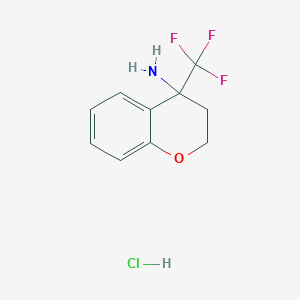

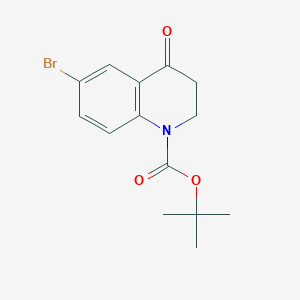

![4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
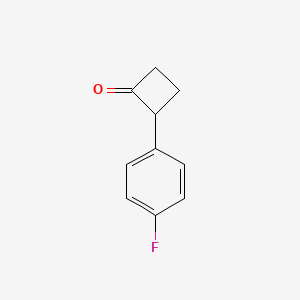
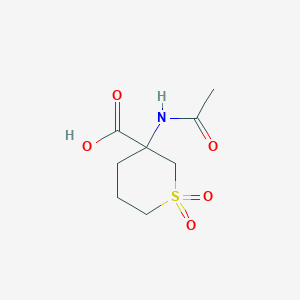
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)
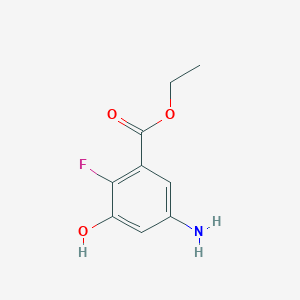
![Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13502517.png)
![rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid](/img/structure/B13502529.png)
